molecular formula C10H12N2O2 B11804523 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11804523
M. Wt: 192.21 g/mol
InChI Key: MNEVOMAJNIJZEF-UHFFFAOYSA-N
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Description

1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, DMSO, oxygen.

    Reduction: Hydrazine derivatives.

    Substitution: Aryl halides, copper powder.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized pyrazole derivatives, while substitution can produce N-arylpyrazoles .

Mechanism of Action

The mechanism of action of 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
  • 1-Allyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-cyclopropyl-1-prop-2-enylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-2-5-12-9(7-3-4-7)6-8(11-12)10(13)14/h2,6-7H,1,3-5H2,(H,13,14)

InChI Key

MNEVOMAJNIJZEF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CC(=N1)C(=O)O)C2CC2

Origin of Product

United States

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